molecular formula C17H21N9O B2987992 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2202006-06-0

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2987992
CAS-Nummer: 2202006-06-0
Molekulargewicht: 367.417
InChI-Schlüssel: UMSHVCPRNGQDKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid featuring a triazolo[4,3-b]pyridazine core fused with an azetidine ring and a dimethyltriazole carboxamide substituent. Its structural complexity arises from the integration of multiple nitrogen-rich rings, which are characteristic of bioactive molecules targeting kinases or receptors involved in inflammation and cancer .

Eigenschaften

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O/c1-23-10-13(18-22-23)17(27)24(2)12-8-25(9-12)15-7-6-14-19-20-16(26(14)21-15)11-4-3-5-11/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSHVCPRNGQDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure comprises multiple heterocycles and functional groups that contribute to its biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N7OC_{17}H_{19}N_7O with a molecular weight of approximately 354.385 Da. The compound features a triazole-pyridazine core which is known for its diverse pharmacological properties. The structural complexity includes:

  • Cyclobutyl moiety
  • Azetidine ring
  • Triazole and carboxamide functionalities

These features are critical for its interaction with biological targets.

The mechanism of action for N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide likely involves binding to specific enzymes or receptors. This binding can modulate biological pathways that are crucial for therapeutic effects. Preliminary studies suggest that the compound may exhibit inhibitory activity against various kinases and enzymes involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that compounds with similar triazolo-pyridazine structures possess significant anticancer properties. For instance:

  • Compound 12e , a related derivative, exhibited cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively .

This indicates that N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide may share similar mechanisms of action.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 Value
c-MetCompetitive0.090 μM
DPP-IVSelective100 nM

These findings suggest that the compound could be developed as a therapeutic agent targeting specific pathways in cancer and diabetes management.

Case Studies and Research Findings

In a preclinical study involving E3024 (a related compound), it was found to reduce glucose levels in Zucker fa/fa rats without causing hypoglycemia at doses up to 750 mg/kg . This highlights the potential of compounds in this class for metabolic disorders.

Synthesis and Modification

The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:

  • Formation of the triazole-pyridazine scaffold.
  • Introduction of the azetidine ring.
  • Functionalization with carboxamide groups.

Optimizing these synthetic routes can enhance biological activity and pharmacokinetic profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include triazole-pyrazole hybrids (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, P1|19t from ) and pyrazolo-pyridine carboxamides (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, 1005612-70-3 from ). Below is a comparative analysis:

Parameter Target Compound **Triazole-Pyrazole Hybrid (P1 19t)** Pyrazolo-Pyridine Carboxamide (1005612-70-3)
Core Structure Triazolo[4,3-b]pyridazine + azetidine + triazole Pyrazole + triazole Pyrazolo[3,4-b]pyridine + carboxamide
Molecular Formula C₁₉H₂₂N₁₀O (estimated*) C₁₂H₁₀N₆ C₂₁H₂₂N₆O
Molecular Weight ~454.45 g/mol (estimated*) 238.24 g/mol 374.44 g/mol
Key Functional Groups Cyclobutyl, dimethyltriazole carboxamide Azide, nitrile, methylbenzyl Ethyl-methyl pyrazole, phenyl, pyrrolidinyl
Synthetic Complexity High (multi-step fusion of triazolo-pyridazine and azetidine) Moderate (Cu-free azide-alkyne cycloaddition precursor) Moderate (pyrazolo-pyridine coupling)
Potential Applications Kinase inhibition, anti-inflammatory agents Click chemistry intermediates, photolabile probes Anticancer candidates (kinase targets)

Key Differences and Implications

Bioactivity Profiles :

  • The target compound ’s triazolo-pyridazine core is structurally distinct from ’s pyrazole-triazole hybrid, which lacks fused bicyclic systems. This difference suggests divergent biological targets; triazolo-pyridazines are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas pyrazole-triazoles like P1|19t are typically intermediates for photolabile probes .
  • The pyrazolo-pyridine carboxamide (1005612-70-3 ) shares a carboxamide group with the target compound but replaces the azetidine-triazole system with a phenyl-pyrrolidinyl motif. This substitution may reduce metabolic stability but enhance solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires advanced methods for fusing the triazolo-pyridazine and azetidine rings, analogous to the multi-step protocols described in (e.g., azide-alkyne cycloaddition, dry-load chromatography) . In contrast, 1005612-70-3 employs simpler pyrazolo-pyridine coupling strategies .

Research Findings and Gaps

  • Target Compound: No direct pharmacological data are available in the provided evidence.
  • Pyrazolo-Pyridines : Compounds like 1005612-70-3 are validated in kinase assays but may suffer from off-target effects due to less selective substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.